molecular formula C13H15ClN2O3S B7533452 5-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-methylbenzenesulfonamide

5-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-methylbenzenesulfonamide

Cat. No. B7533452
M. Wt: 314.79 g/mol
InChI Key: VCLATANLIZNWQR-UHFFFAOYSA-N
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Description

5-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-methylbenzenesulfonamide, also known as DMXAA, is a small molecule drug that has been studied for its anti-tumor properties. It was first discovered in the early 1990s by scientists at the Auckland Cancer Society Research Centre in New Zealand. Since then, DMXAA has been the subject of numerous scientific studies and clinical trials.

Mechanism of Action

5-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-methylbenzenesulfonamide works by activating a protein called STING (Stimulator of Interferon Genes) in immune cells. This activation leads to the production of interferon, a type of protein that helps the immune system fight off infections and tumors. 5-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-methylbenzenesulfonamide also inhibits the formation of blood vessels in tumors, which can help to starve the tumor of nutrients and oxygen.
Biochemical and Physiological Effects:
5-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-methylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It can induce the production of cytokines, which are proteins that help to regulate the immune system. 5-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-methylbenzenesulfonamide has also been shown to increase the levels of reactive oxygen species (ROS) in cells, which can lead to cell death. In addition, 5-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-methylbenzenesulfonamide has been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of 5-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-methylbenzenesulfonamide is that it has been shown to be effective against a wide range of tumors. It has also been shown to enhance the effectiveness of other anti-cancer drugs. However, 5-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-methylbenzenesulfonamide has some limitations for lab experiments. It can be difficult to work with due to its low solubility in water. In addition, 5-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-methylbenzenesulfonamide has been shown to have some toxic effects on normal cells, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research on 5-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-methylbenzenesulfonamide. One area of interest is the development of new formulations of 5-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-methylbenzenesulfonamide that are more soluble and easier to work with in the lab. Another area of interest is the development of new drugs that work through similar mechanisms as 5-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-methylbenzenesulfonamide. Finally, there is interest in exploring the use of 5-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-methylbenzenesulfonamide in combination with other anti-cancer drugs to enhance their effectiveness.

Synthesis Methods

5-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-methylbenzenesulfonamide can be synthesized using a variety of methods. One common method involves the reaction of 5-chloro-2-methylbenzenesulfonyl chloride with 3,5-dimethyl-4-(methylthio)-1,2-oxazole in the presence of a base such as triethylamine. The resulting product is then treated with ammonia to yield 5-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-methylbenzenesulfonamide.

Scientific Research Applications

5-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-methylbenzenesulfonamide has been studied extensively for its anti-tumor properties. It has been shown to induce tumor cell death through a variety of mechanisms, including the activation of the immune system and the inhibition of blood vessel formation in tumors. 5-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-methylbenzenesulfonamide has also been shown to enhance the effectiveness of other anti-cancer drugs.

properties

IUPAC Name

5-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O3S/c1-8-4-5-11(14)6-13(8)20(17,18)15-7-12-9(2)16-19-10(12)3/h4-6,15H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLATANLIZNWQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=C(ON=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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